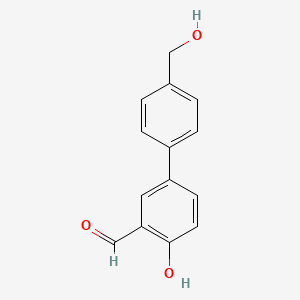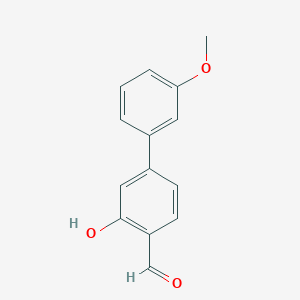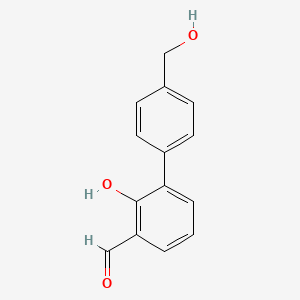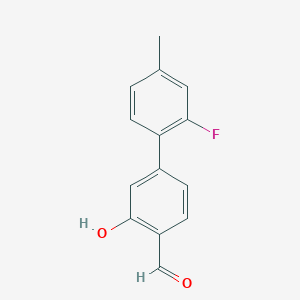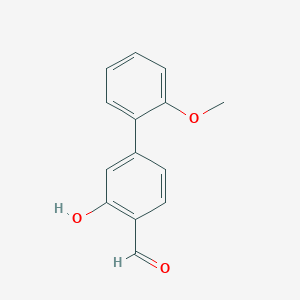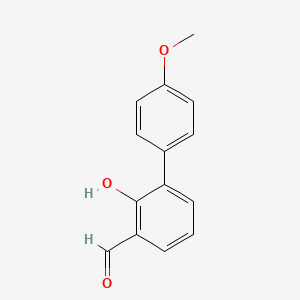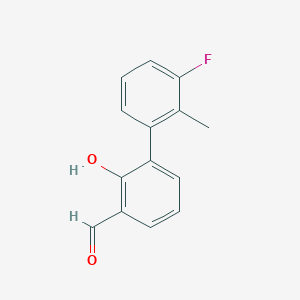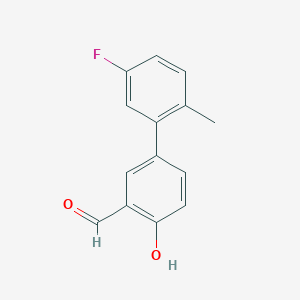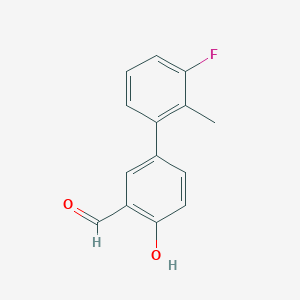
4-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95%, also known as FMF, is a phenol derivative with a wide range of applications in scientific research. It is a colorless solid with a melting point of 45-48 °C and a boiling point of 170-171 °C. FMF is used in a variety of biochemical and physiological experiments, as it has been found to have a number of unique properties that make it useful for laboratory research.
Applications De Recherche Scientifique
4-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95% has a number of applications in scientific research. It is used in the synthesis of a variety of compounds, such as fluorinated aromatic compounds and heterocyclic compounds. It is also used in the synthesis of pharmaceuticals, such as antifungal agents, antiviral agents, and anti-inflammatory agents. Additionally, 4-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95% is used in the synthesis of a variety of polymers, such as polyurethanes, polyamides, and polyesters.
Mécanisme D'action
The mechanism of action of 4-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95% is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). This inhibition is thought to be the result of the binding of 4-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95% to the active site of these enzymes, thus preventing their activity. Additionally, 4-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95% has been found to have antioxidant properties, which may be due to its ability to scavenge free radicals.
Biochemical and Physiological Effects
4-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95% has been found to have a number of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, and anti-tumor properties. Additionally, 4-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95% has been found to inhibit the activity of certain enzymes, such as COX-2 and LOX. Additionally, 4-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95% has been found to have a number of other effects, such as inhibition of platelet aggregation, inhibition of angiogenesis, and inhibition of the activity of certain enzymes involved in the metabolism of lipids.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95% in laboratory experiments is its low cost and availability. Additionally, 4-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95% is relatively easy to synthesize, and its synthesis can be scaled up for larger experiments. Additionally, 4-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95% has been found to have a number of unique properties that make it useful for laboratory research.
However, there are also some limitations to using 4-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95% in laboratory experiments. For example, the mechanism of action of 4-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95% is not yet fully understood, and its effects on humans are not yet known. Additionally, 4-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95% is a highly reactive compound, and precautions must be taken to protect laboratory personnel from exposure to the compound.
Orientations Futures
There are a number of potential future directions for research on 4-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95%. For example, further research could be conducted to better understand the mechanism of action of 4-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95% and its effects on humans. Additionally, further research could be conducted to explore the potential for 4-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95% to be used in therapeutic applications. Furthermore, further research could be conducted to explore the potential for 4-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95% to be used as a starting material for the synthesis of other compounds. Finally, further research could be conducted to explore the potential for 4-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95% to be used in the synthesis of polymers.
Méthodes De Synthèse
4-(3-Fluoro-2-methylphenyl)-2-formylphenol, 95% is synthesized via a two-step process. The first step involves the reaction of 3-fluoro-2-methylphenol with formaldehyde in the presence of a basic catalyst, such as sodium hydroxide. This reaction yields the desired product, 4-(3-fluoro-2-methylphenyl)-2-formylphenol. The second step involves the purification of the product by recrystallization, which is done by adding a solvent such as ethanol to the reaction mixture and cooling it to a low temperature. The product can then be collected by filtration and dried.
Propriétés
IUPAC Name |
5-(3-fluoro-2-methylphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO2/c1-9-12(3-2-4-13(9)15)10-5-6-14(17)11(7-10)8-16/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQYMYXQWQJRAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C2=CC(=C(C=C2)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685089 |
Source


|
| Record name | 3'-Fluoro-4-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262003-18-8 |
Source


|
| Record name | 3'-Fluoro-4-hydroxy-2'-methyl[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10685089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


